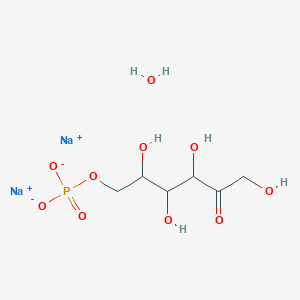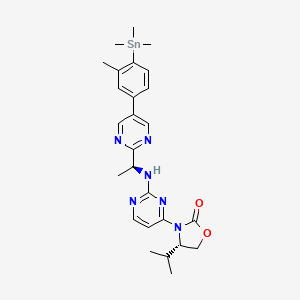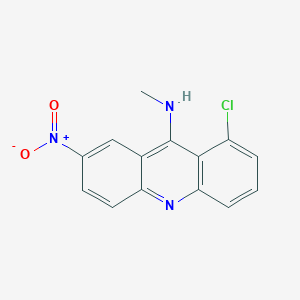
1-Chloro-N-methyl-7-nitroacridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-N-methyl-7-nitroacridin-9-amine is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₀ClN₃O₂. This compound is part of the acridine family, known for its diverse applications in scientific research and industry. Acridines are well-regarded for their biological activities, particularly in the field of medicinal chemistry .
Métodos De Preparación
The synthesis of 1-Chloro-N-methyl-7-nitroacridin-9-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of N-methylacridin-9-amine followed by chlorination. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and thionyl chloride for chlorination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Chloro-N-methyl-7-nitroacridin-9-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, palladium on carbon for reduction, and potassium permanganate for oxidation. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-N-methyl-7-nitroacridin-9-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-tumor properties.
Biological Research: The compound is used in studies involving DNA intercalation, which is crucial for understanding its mechanism of action as an anti-cancer agent.
Industrial Applications: It serves as a building block in the synthesis of more complex organic molecules used in pharmaceuticals and dyes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-N-methyl-7-nitroacridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting essential biological processes such as replication and transcription. This intercalation can lead to cell death, making it a potent anti-cancer agent .
Comparación Con Compuestos Similares
1-Chloro-N-methyl-7-nitroacridin-9-amine can be compared with other acridine derivatives such as:
9-Anilinoacridine: Known for its use in anti-cancer drugs like amsacrine.
Quinacrine: Used as an anti-malarial and anti-cancer agent.
Thiazacridine: Studied for its anti-cancer properties.
What sets this compound apart is its unique combination of a nitro group and a chlorine atom, which can be further modified to enhance its biological activity and specificity .
Propiedades
Número CAS |
61299-57-8 |
|---|---|
Fórmula molecular |
C14H10ClN3O2 |
Peso molecular |
287.70 g/mol |
Nombre IUPAC |
1-chloro-N-methyl-7-nitroacridin-9-amine |
InChI |
InChI=1S/C14H10ClN3O2/c1-16-14-9-7-8(18(19)20)5-6-11(9)17-12-4-2-3-10(15)13(12)14/h2-7H,1H3,(H,16,17) |
Clave InChI |
RVRDZEIFHUMFQH-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C=C(C=CC2=NC3=C1C(=CC=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



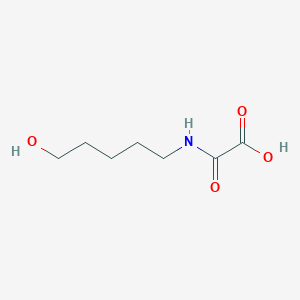
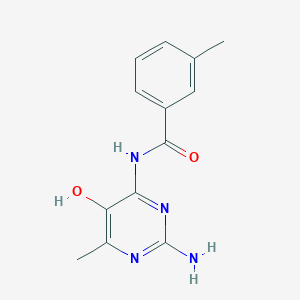
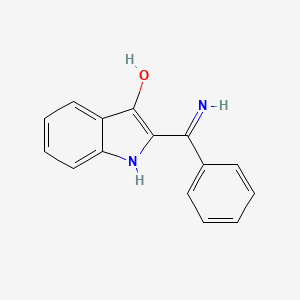
![5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12923458.png)

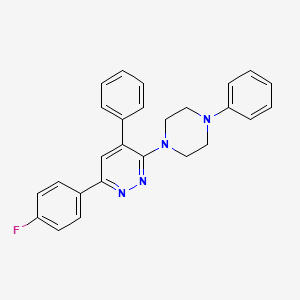


![6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one](/img/structure/B12923496.png)
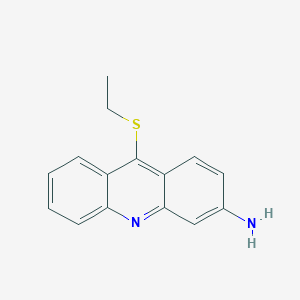
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12923499.png)
